

TCO PEG3 CH2CONHS comparison with different PEG lengths

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Compound Focus: Tco peg3 CH2conhs

Cat. No.: S8397991

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Product Specification: TCO-PEG3-CH2CONHS

The table below summarizes the key identifiers for the product you specified, as listed in a commercial catalog [1].

Catalog Number	Product Name	Molecular Weight (M.W.)	Purity
AP10040	TCO-PEG3-CH2CONHS	456.49	≥98%

This product is a linker featuring a Tetrazine-reactive **TCO** group, a **PEG3** spacer, and an **NHS ester** end that reacts with primary amines to form stable amide bonds, facilitating bioconjugation [1].

How PEG Length Influences Linker Performance

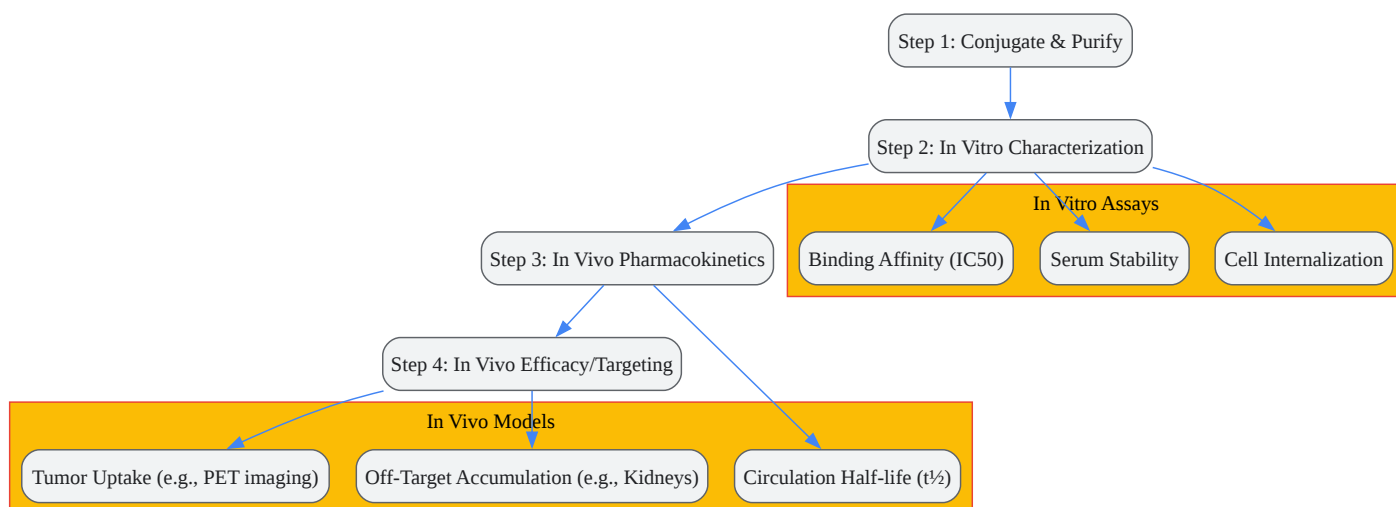
Although direct comparative data for your specific linker is unavailable, general principles from recent studies illustrate the critical role of PEG length. The following table summarizes the primary effects:

PEG Length (Number of Units)	Key Influences on Performance
Shorter PEGs (e.g., PEG1-PEG4)	Reduced steric hindrance; can allow for more efficient binding or cross-linking in certain contexts [2].
Intermediate PEGs (e.g., PEG5-PEG10)	Offers a balance between improved solubility and maintaining effective target binding.
Longer PEGs (e.g., >PEG10 / >10 kDa)	Maximizes circulation half-life, enhances "stealth" properties, and improves water solubility. However, it may introduce significant steric hindrance that can block binding interactions and potentially increase immunogenicity concerns [3] [4] [2].

Research shows that the PEG spacer is not just an inert link but actively modulates biological activity. One study demonstrated that PEGs longer than 5 kDa can create energetically favorable interactions between two bound ligands, while PEGs over 10 kDa can cause **steric exclusion**, physically preventing a second binding event [2]. Another study on PSMA-targeted radiotracers found that the size of the PEG spacer significantly impacted **tumor-targeting efficiency** and **kidney uptake**, with different lengths offering distinct pharmacokinetic profiles [5].

Proposed Experimental Protocol for Comparison

To generate the direct comparison data you need, here is a generalized experimental protocol you could adapt, based on methodologies found in the search results [6] [5].



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Step 1: Conjugation and Purification

- Conjugate the TCO-PEGX-linkers (varying PEG length, X) to a model targeting molecule (e.g., a peptide or antibody) via the NHS ester chemistry [1].
- Purify the conjugates and confirm the successful conjugation and purity using techniques like HPLC or mass spectrometry [5].

Step 2: In Vitro Characterization

- **Binding Affinity:** Perform competitive cell-binding assays to determine the half-maximal inhibitory concentration (IC₅₀) for each conjugate. This quantifies how PEG length affects target-binding strength [5].
- **Serum Stability:** Incubate conjugates in human serum at 37°C and analyze samples over time (e.g., at 30, 60, 120 min) to determine radiochemical purity and stability, using HPLC for assessment [5].

Step 3: In Vivo Pharmacokinetics

- Administer radiolabeled conjugates (e.g., with ⁶⁸Ga or ¹⁷⁷Lu) in animal models [5].
- Track blood samples over time to measure circulation half-life. Research shows PEGylation can dramatically extend half-life (e.g., from 1.1 h to 28 h) [6].

Step 4: In Vivo Efficacy and Targeting

- Use micro-PET/CT imaging in tumor-bearing models to quantify specific uptake in target tissues and off-target accumulation (e.g., in kidneys) [5].
- Correlate the biodistribution data with the PEG length of the conjugates.

Key Considerations for Researchers

When planning your comparison, please consider these factors highlighted in recent literature:

- **The Immunogenicity Challenge:** There are growing concerns about the emergence of **anti-PEG antibodies** in the population, which can accelerate blood clearance of PEGylated therapeutics, reduce their efficacy, and potentially cause hypersensitivity reactions. The risk may be influenced by PEG molecular weight and dosage [3] [4].
- **Beyond Length: Conformation and Density:** The biological performance of a PEGylated construct depends not only on molecular weight but also on its surface density, which affects its conformation ("mushroom" vs. "brush") and overall stealth properties [3].
- **The "Sweet Spot":** The optimal PEG length is a balance. While longer PEGs enhance half-life and solubility, they may also lead to decreased binding affinity due to steric hindrance and a higher likelihood of inducing an immune response [2]. There is no one-size-fits-all answer, and the ideal choice is application-specific.

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